![molecular formula C11H12N2 B3022894 3-Methyl-5-p-tolyl-1h-pyrazole CAS No. 90861-52-2](/img/structure/B3022894.png)
3-Methyl-5-p-tolyl-1h-pyrazole
Overview
Description
“3-Methyl-5-p-tolyl-1h-pyrazole” is a chemical compound with the molecular formula C11H12N2 . It is a cream-colored powder and is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-Methyl-5-p-tolyl-1h-pyrazole”, involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction of diarylhydrazones and vicinal diols also allows the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles .Molecular Structure Analysis
The molecular structure of “3-Methyl-5-p-tolyl-1h-pyrazole” can be represented by the InChI code: 1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
“3-Methyl-5-p-tolyl-1h-pyrazole” has a molecular weight of 172.23 . It has a melting point range of 118-124°C . It is a cream-colored powder and should be stored at 0-8°C .Scientific Research Applications
D-Amino Acid Oxidase (DAO) Inhibition
- Application : 3-Methyl-5-p-tolyl-1H-pyrazole acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), also known as DAAO. DAO is an enzyme involved in the metabolism of D-serine, an important neurotransmitter. By inhibiting DAO, this compound can modulate neurotransmitter levels and potentially impact neurological processes .
Tonic Pain Modulation
- Application : Research has shown that 3-Methyl-5-p-tolyl-1H-pyrazole specifically prevents formalin-induced tonic pain. Its mechanism of action in pain modulation warrants further investigation, making it relevant for pain management studies .
Eco-Friendly Catalyst in Organic Synthesis
- Application : Recent advances in the synthesis of pyrazole derivatives highlight the use of 3-Methyl-5-p-tolyl-1H-pyrazole as a catalyst. Specifically, it benefits from the use of resinous, nontoxic, and thermally stable Amberlyst-70 as a heterogeneous catalyst. This eco-friendly approach offers a simple reaction workup and has valuable implications for sustainable organic synthesis .
Biological Activity Screening
- Application : Researchers explore the biological activities of 3-Methyl-5-p-tolyl-1H-pyrazole in various contexts, including antimicrobial, anti-inflammatory, and antitumor properties. Its unique chemical structure makes it an interesting candidate for drug discovery and development.
Photophysical Properties
- Application : Investigating the photophysical properties of this compound can lead to insights into its behavior under different light conditions. Researchers study its fluorescence, absorption spectra, and quantum yield for potential applications in optoelectronics or sensing.
Metal Complex Formation
- Application : 3-Methyl-5-p-tolyl-1H-pyrazole can form complexes with transition metals. These complexes may exhibit interesting properties, such as catalytic activity or magnetic behavior. Researchers explore these interactions for potential applications in materials science and coordination chemistry.
Safety And Hazards
Future Directions
Pyrazole derivatives, including “3-Methyl-5-p-tolyl-1h-pyrazole”, have shown potential in various sectors of the chemical industry, including medicine and agriculture . They have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBXABQYUJKQHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-p-tolyl-1h-pyrazole | |
CAS RN |
90861-52-2 | |
Record name | 5-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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